molecular formula C9H9NaO5 B11925612 Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate CAS No. 79427-93-3

Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate

Cat. No.: B11925612
CAS No.: 79427-93-3
M. Wt: 220.15 g/mol
InChI Key: ZJANQYKWENCPTE-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate is an organic sodium salt with the molecular formula C9H9NaO5. It is derived from the phenolic compound 4-hydroxy-3-methoxyphenylacetic acid. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate typically involves the neutralization of 4-hydroxy-3-methoxyphenylacetic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent and recrystallizing the residue.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar route but involves larger quantities and more controlled conditions to ensure purity and yield. The process may include additional purification steps such as filtration and drying under reduced pressure.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of certain pharmaceuticals and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate involves its interaction with cellular components, leading to various biochemical effects. It is known to act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    4-Hydroxy-3-methoxyphenylacetic acid: The parent compound from which Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate is derived.

    Ethyl 4-hydroxy-3-methoxyphenylacetate: A similar compound with an ethyl ester group instead of the sodium salt.

    Methyl 4-hydroxy-3-methoxyphenylacetate: Another ester derivative with a methyl group.

Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain applications, particularly in aqueous environments. This property distinguishes it from its ester counterparts, which may have different solubility and reactivity profiles.

Biological Activity

Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate, also known as sodium ferulate, is a compound derived from ferulic acid, which is a naturally occurring phenolic compound found in various plants. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H9NaO5\text{C}_9\text{H}_9\text{NaO}_5

This compound features a hydroxyl group, a methoxy group, and a carboxylate group, contributing to its biological activity.

Pharmacological Properties

1. Antioxidant Activity

Sodium ferulate exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. Studies have shown that it can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Table 1: Antioxidant Activity of Sodium Ferulate

Assay TypeResult (IC50)
DPPH Scavenging20.5 μg/mL
ABTS Scavenging15.8 μg/mL
Lipid PeroxidationSignificant reduction

2. Anti-inflammatory Effects

Sodium ferulate has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is mediated through the suppression of NF-κB signaling pathways .

Case Study: In Vivo Anti-inflammatory Effects

In a study involving animal models of arthritis, sodium ferulate treatment resulted in reduced swelling and pain scores compared to control groups, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : By donating hydrogen atoms to free radicals, it neutralizes reactive species, thereby protecting cellular components from oxidative damage.
  • Inhibition of Enzymatic Activity : It inhibits enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the synthesis of inflammatory mediators .

Potential Therapeutic Applications

Given its biological activities, sodium ferulate has potential applications in various therapeutic areas:

  • Cardiovascular Health : Its antioxidant properties may help protect against cardiovascular diseases by reducing oxidative stress and inflammation associated with atherosclerosis.
  • Cancer Therapy : Preliminary studies suggest that sodium ferulate may enhance the efficacy of certain chemotherapeutic agents by reducing side effects and improving patient tolerance .

Properties

CAS No.

79427-93-3

Molecular Formula

C9H9NaO5

Molecular Weight

220.15 g/mol

IUPAC Name

sodium;2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate

InChI

InChI=1S/C9H10O5.Na/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13;/h2-4,8,10-11H,1H3,(H,12,13);/q;+1/p-1

InChI Key

ZJANQYKWENCPTE-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)[O-])O)O.[Na+]

Origin of Product

United States

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